2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane
Description
Significance of Boronic Esters in Contemporary Organic Synthesis
Boronic esters are a class of organoboron compounds that have become incredibly versatile building blocks in modern chemical synthesis. nbinno.com Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govacs.orgfao.org This reaction joins an organoboron species with an organohalide in the presence of a palladium catalyst. pharmiweb.com
Compared to their parent boronic acids, boronic esters generally exhibit greater chemical stability, making them easier to handle, purify by chromatography, and store. borates.todayed.ac.uk This enhanced stability does not completely sacrifice their reactivity, allowing them to participate efficiently in a wide array of chemical transformations. pharmiweb.com Their utility extends beyond cross-coupling to applications in pharmaceuticals, agrochemicals, and the rapidly advancing field of organic electronics, where they serve as key precursors for high-performance materials. nbinno.com The ability to precisely incorporate a boronic ester group into a molecule allows for controlled, subsequent functionalization, making them ideal intermediates for constructing complex organic molecules. nbinno.com
Evolution of 1,3,2-Dioxaborolanes as Versatile Intermediates
The 1,3,2-dioxaborolane ring system is a five-membered cyclic structure containing a C-O-B-O-C linkage, formed from the condensation of a boronic acid with a 1,2-diol. wikipedia.orgresearchgate.net The evolution of these compounds as synthetic intermediates is tied to the need for boronic acid surrogates with tailored properties. While boronic acids are highly effective in many reactions, their propensity for dehydration to form cyclic boroxine (B1236090) anhydrides can be a drawback.
The use of diols to protect the boronic acid moiety led to the development of various dioxaborolanes. The specific diol used has a profound impact on the resulting ester's stability and reactivity. Early work utilized simple diols like ethylene (B1197577) glycol. researchgate.net However, the breakthrough came with the popularization of pinacol (B44631) (2,3-dimethylbutane-2,3-diol), which forms pinacol boronic esters (often abbreviated as Bpin). These esters, which are technically 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, exhibit a favorable balance of stability and reactivity that has made them ubiquitous in organic synthesis. digitellinc.com The development of other specialized dioxaborolanes, including those derived from chiral diols, has further expanded their versatility, enabling their use in asymmetric synthesis and other advanced applications. nih.govresearchgate.net
Unique Structural Features and Synthetic Utility of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane within the Dioxaborolane Class
This compound distinguishes itself from the more common pinacol esters through the unique features of its diol backbone, which is derived from hydrobenzoin (B188758) (1,2-diphenylethane-1,2-diol). These features introduce specific steric, electronic, and stereochemical properties.
Structural Features:
Steric Hindrance: The most prominent feature is the presence of two phenyl groups at the 4- and 5-positions of the dioxaborolane ring. These bulky substituents create a significantly more sterically hindered environment around the boron atom compared to the methyl groups in pinacol esters. This increased steric bulk can enhance the compound's stability towards hydrolysis and other decomposition pathways. researchgate.net
Electronic Effects: The phenyl groups are generally considered to be electron-withdrawing through inductive effects, which can influence the Lewis acidity of the boron center. This modification of the electronic environment can, in turn, affect the rate and mechanism of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling. nih.govnih.gov
Chirality: The 1,2-diphenylethane-1,2-diol backbone possesses two stereocenters. When a stereochemically pure isomer of hydrobenzoin ((1R,2R), (1S,2S), or meso) is used for the synthesis, the resulting this compound is chiral. This is a critical distinction from achiral pinacol esters and opens the possibility of its use as a chiral building block or in asymmetric catalysis, where the chiral diol acts as an auxiliary to control the stereochemical outcome of a reaction. researchgate.netmdpi.com
Synthetic Utility:
The primary synthetic utility of this compound is as a stable source of the n-butyl nucleophile for carbon-carbon bond formation. The n-butyl group is transferred in reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a C(sp3) fragment. While C(sp3)-C(sp2) couplings are often more challenging than their C(sp2)-C(sp2) counterparts, the use of stable, well-defined boronic esters like this one facilitates such transformations. nih.gov
The specific choice of the 4,5-diphenyl-substituted dioxaborolane over a pinacol analogue would likely be driven by the need for enhanced stability or for stereochemical control in an asymmetric process. The bulky phenyl groups could modulate the reactivity, potentially leading to different selectivity in complex substrates compared to less hindered boronic esters.
Compound Data
Below are tables detailing the properties of this compound and a comparison with a related, common boronic ester.
| Identifier | Value |
|---|---|
| CAS Number | 31899-53-3 |
| Molecular Formula | C18H21BO2 |
| Molecular Weight | 280.17 g/mol |
| Feature | This compound | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1272692) (Pinacol Ester) |
|---|---|---|
| Substituents at C4/C5 | Two Phenyl groups | Four Methyl groups |
| Derived Diol | Hydrobenzoin | Pinacol |
| Chirality | Potentially Chiral | Achiral |
| Relative Steric Hindrance | High | Moderate |
Properties
CAS No. |
31899-53-3 |
|---|---|
Molecular Formula |
C18H21BO2 |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
2-butyl-4,5-diphenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-2-3-14-19-20-17(15-10-6-4-7-11-15)18(21-19)16-12-8-5-9-13-16/h4-13,17-18H,2-3,14H2,1H3 |
InChI Key |
JQYHJPOCQHZHFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Butyl 4,5 Diphenyl 1,3,2 Dioxaborolane
Reaction Pathway Elucidation
The mechanistic pathways of reactions involving dioxaborolanes are intricate, often involving a series of equilibria and transient intermediates. Understanding these pathways is crucial for optimizing reaction conditions and developing new synthetic methodologies.
The elucidation of catalytic cycles involving dioxaborolanes heavily relies on the characterization of transition states, which represent the highest energy points along the reaction coordinate. Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these transient structures. For instance, in boron-catalyzed amidation reactions, quantum mechanical calculations have been used to map out potential energy surfaces. These studies suggest that previously accepted mechanisms involving a single boron atom may be less favorable than pathways involving dimeric boron species. rsc.orgrsc.org The transition states in these alternative pathways feature lower energy barriers, indicating their kinetic feasibility. rsc.org The design of innovative enantiopure scaffolds bearing multiple chiral elements often involves C-H activation strategies, where the simultaneous control of different chiral elements is achieved by navigating specific transition states. rsc.org Understanding the nature of these stereodiscriminant steps is key to controlling the reaction outcome. rsc.org
The direct observation and characterization of intermediates are paramount to confirming proposed reaction mechanisms. In the context of dioxaborolane chemistry, various spectroscopic and crystallographic techniques have been employed to identify key boron-containing species. Transmetalation, a critical step in many cross-coupling reactions, has been studied to understand the transfer of organic groups from boron to a metal catalyst. uni-goettingen.de While the specific compound 2-butyl-4,5-diphenyl-1,3,2-dioxaborolane is a boronic ester, studies on related boronate esters and boronic acids provide significant insights.
In boron-catalyzed amidation reactions, extensive investigation through NMR and X-ray crystallography has led to the isolation and characterization of numerous likely intermediates. rsc.orgrsc.org It has been observed that amines react rapidly with boron compounds, suggesting that boron-nitrogen interactions are a fundamental part of the catalytic cycle. rsc.orgrsc.org These studies have also revealed that for catalysis to be effective, at least three free coordination sites on the boron atom appear necessary. rsc.org
Detailed mechanistic studies on the formation of the dioxaborolane ring itself from boronic acids and diols support a stepwise mechanism. An initial bimolecular dehydration forms a monoester intermediate, which then undergoes a unimolecular elimination to yield the cyclic ester. researchgate.net
Table 1: Observed Boron-Containing Species in Catalytic Amidation Reactions This table is a representation of findings from related boron chemistry studies.
| Boron Compound Type | Interaction with | Observed Intermediates/Complexes | Method of Characterization |
|---|---|---|---|
| Boronic Acids | Amines & Carboxylic Acids | Amino-carboxylate complexes, Dimeric B-X-B motifs (X = O, NR) | NMR, X-ray Crystallography |
Dioxaborolanes are prime examples of molecules governed by dynamic covalent chemistry (DCC). wikipedia.org This field involves covalent bonds that can form and break reversibly under equilibrium conditions, allowing for self-correction and adaptation within a chemical system. flinders.edu.aunih.gov The formation of the dioxaborolane ring from a boronic acid and a diol is a classic example of a dynamic covalent reaction. wikipedia.orgcore.ac.uk
The key to this dynamic nature is the reversible esterification between the boronic acid moiety and the diol. core.ac.uk This equilibrium can be influenced by external stimuli such as temperature or the presence of water, which can hydrolyze the ester back to its starting components. mdpi.com This reversibility is exploited in various applications, from self-healing materials to the construction of complex supramolecular architectures like covalent organic frameworks (COFs). wikipedia.orgmdpi.com The ability of the B-O bonds to readily exchange allows for the thermodynamic selection of the most stable structures in a given environment.
Stereochemical Mechanism Studies
The chiral environment created by substituted dioxaborolanes, such as those derived from chiral diols, is widely used to control the stereochemical outcome of reactions.
Stereoinduction is the preferential formation of one stereoisomer over another in a chemical reaction. In reactions assisted by dioxaborolanes derived from chiral backbones (like hydrobenzoin (B188758), the precursor to the diphenyl-substituted ring), the stereochemical outcome is dictated by the three-dimensional structure of the boronate ester. The bulky phenyl groups in the 4,5-diphenyl-1,3,2-dioxaborolane moiety create a well-defined chiral pocket around the boron center.
Several factors govern the degree and sense of stereoinduction:
Steric Effects : The chiral scaffold of the dioxaborolane can sterically block one face of a reacting partner (e.g., a prochiral ketone or imine), forcing an incoming reagent to attack from the less hindered face. cureffi.org This principle is fundamental to achieving high levels of diastereoselectivity.
Electronic Effects : Substituents on the chiral backbone can exert electronic effects that influence the reactivity and facial selectivity of the coordinated substrate. These orbital-controlled interactions can sometimes override steric factors. dntb.gov.ua
Conformational Rigidity : A rigid chiral backbone leads to a more predictable and well-defined transition state, which generally results in higher levels of stereoinduction. The five-membered ring of the dioxaborolane provides a relatively rigid structure.
The development of reactions that achieve double stereoinduction, where two stereogenic elements are controlled simultaneously, represents a significant challenge and opportunity in complex molecule synthesis. rsc.org
Enantioselective and diastereoselective control are hallmarks of modern asymmetric synthesis, and chiral dioxaborolanes are key players in this field. rsc.org
Enantioselective Control : To achieve enantioselectivity, a chiral reagent or catalyst is used to convert a prochiral starting material into a chiral product with a preference for one enantiomer. ethz.ch In dioxaborolane chemistry, this is often accomplished by using a borane (B79455) reagent attached to an enantiopure diol, such as (R,R)- or (S,S)-hydrobenzoin for the 4,5-diphenyl substituted ring system. In copper-catalyzed additions of allyldiboron reagents to ketones, for example, the combination of the catalyst with a chiral ligand is crucial for achieving high enantiomeric excess (er). nih.gov
Diastereoselective Control : Diastereoselectivity arises when a reaction can form two or more stereoisomers that are not mirror images of each other, and one is formed preferentially. cureffi.org In reactions involving chiral dioxaborolanes, the inherent chirality of the boronate ester directs the formation of new stereocenters relative to the existing ones. For instance, in aldol (B89426) reactions, the geometry of the boron enolate, dictated by the dioxaborolane auxiliary, controls the relative stereochemistry of the newly formed stereocenters, leading to high diastereoselectivity. st-andrews.ac.uk The choice of (E)- or (Z)-crotylboronates can surprisingly lead to the same anti-product, which is rationalized by a chair-like transition state model. nih.gov
Table 2: Examples of Stereocontrol in Boron-Mediated Reactions This table presents generalized data from studies on stereoselective reactions involving boronates.
| Reaction Type | Chiral Element | Stereochemical Outcome | Typical Selectivity |
|---|---|---|---|
| Allylation of Ketones | Chiral Phosphoramidite Ligand / Allyldiboron | High Enantio- and Diastereoselectivity | >95:5 er, >20:1 dr |
| Aziridination | Chiral VAPOL-Borate Complex | High Enantio- and Diastereoselectivity | up to 99:1 er |
An extensive search of available scientific literature and chemical databases was conducted to gather information on the applications of the chemical compound This compound in organic synthesis, according to the specific outline provided.
Despite a thorough investigation into each of the requested subsections—including Suzuki-Miyaura cross-coupling, conjugate addition reactions, allylation and propargylation reactions, direct borocyclopropanation, conjunctive cross-coupling, and functional group interconversions—no specific data, research findings, or examples pertaining to the direct application of This compound in these contexts could be located.
The requested article cannot be generated as there is no available information that specifically links the compound This compound to the outlined synthetic applications. The body of scientific literature details these reactions extensively with other organoboron reagents, most commonly those derived from pinacol (B44631) (tetramethyl-1,3,2-dioxaborolane) or catechol, but not with the specified butyl-diphenyl-dioxaborolane derivative.
Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the user's request.
Applications of 2 Butyl 4,5 Diphenyl 1,3,2 Dioxaborolane in Organic Synthesis
Functional Group Interconversions and Derivatizations
Post-Synthetic Modifications of Dioxaborolane-Containing Scaffolds
The dioxaborolane moiety, particularly within larger, pre-assembled molecular structures, offers a versatile handle for post-synthetic modification. This approach allows for the late-stage introduction of chemical diversity without altering the core scaffold. A prime example is its use in the functionalization of mechanically interlocked molecules like rotaxanes. rsc.orgchemrxiv.orgresearchgate.net
In this context, a boronic ester can be incorporated as a key component of a pre-rotaxane structure. rsc.orgresearchgate.net This boronic ester handle can then be chemically addressed in numerous ways to yield a variety of endo-functionalised chemrxiv.orgrotaxanes, where the modification occurs on the interior of the macrocycle. rsc.orgresearchgate.net The stability and reactivity of the dioxaborolane ring enable a range of chemical transformations that would be difficult to achieve through other methods.
Key post-synthetic modifications demonstrated on such scaffolds include:
Direct Oxidation: Conversion of the boronic ester to a hydroxyl group.
Protodeboronation: Replacement of the boron moiety with a hydrogen atom.
Functional Group Interconversions: Transforming the boron group into other functionalities.
Palladium-Catalysed Cross-Couplings: Forming new carbon-carbon bonds, such as in the Suzuki-Miyaura reaction, to attach various organic substituents. rsc.org
These modifications highlight the utility of the dioxaborolane group as a robust and synthetically flexible anchor point for tailoring the properties of complex molecular assemblies after their initial construction. rsc.orgchemrxiv.orgresearchgate.net
Stereodivergent Synthesis of Complex Boronates (e.g., β-Aminoalkylboronic Acid Derivatives)
Achieving control over stereochemistry is a central goal in organic synthesis. The use of dioxaborolane precursors has been instrumental in the development of stereodivergent methods, which allow for the selective synthesis of any possible stereoisomer of a target molecule. This is particularly significant in the synthesis of chiral β-aminoalkylboronates, which are valuable as bioisosteres of β-amino acids in drug discovery. nih.govacs.org
A significant challenge has been the ability to access both syn and anti diastereomers of optically enriched α,β-disubstituted β-aminoalkylboronates. nih.govacs.org Research has demonstrated a highly effective strategy that begins with β-amino gem-bis(boronate) precursors. acs.org Through a diastereotopic group-selective monoprotodeboronation, either the syn or the elusive anti isomer can be obtained with high diastereoselectivity. nih.govacs.org
The key to this divergent strategy is the sequence of reaction steps. By carefully controlling the conditions and the order of desulfinylation and protodeboronation, researchers can invert the stereochemical outcome. nih.gov This methodology provides independent access to the desired syn or anti isomers in good yields and with excellent diastereomeric ratios, often exceeding 20:1. acs.org The utility of the resulting enantiopure β-aminoalkylboronates is further demonstrated by their subsequent conversion into β-amino alcohols and other derivatives. nih.govacs.org
| Product Diastereomer | Key Strategy | Achieved Diastereoselectivity (dr) | Yield Range | Reference |
|---|---|---|---|---|
| syn-Isomer | Monoprotodeboronation of β-sulfinimido gem-diboronates | High | Good to Excellent | acs.org |
| anti-Isomer | Inverted sequence of desulfinylation and protodeboronation | Up to >20:1 | 50-88% | acs.org |
Role as a Building Block in Complex Molecular Architectures
The ability of the boronic ester group to form reversible covalent bonds is a cornerstone of its application in constructing large and ordered molecular systems. This dynamic nature allows for error correction and thermodynamic control during the assembly process, leading to well-defined supramolecular structures and polymers.
Supramolecular Assemblies and Polymer Synthesis Involving Boronate Linkages
Boronic acids and their esters, such as 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane, are fundamental building blocks in supramolecular chemistry. rsc.org Their utility stems from the formation of dynamic covalent boronic ester linkages with diols and dative B-N bonds with Lewis bases. researchgate.net These interactions are strong enough to form stable assemblies but are also reversible, which is crucial for creating self-healing materials and stimuli-responsive systems. acs.org
In polymer science, incorporating boronic acid moieties into polymer chains allows for the creation of dynamic-covalent networks. acs.org For instance, reacting boronic acid-containing block copolymers with multifunctional diols can lead to the formation of nanosized multi-arm star polymers with boronic ester cores. acs.org These materials can reconfigure their structure in response to external stimuli, such as the addition of a competing monofunctional diol, which can induce the dissociation of the star polymer. acs.org This reversible cross-linking is also the basis for developing self-healing hydrogels and vitrimers, which are polymers that can be reprocessed like glass. acs.org
| Application Area | Key Interaction | Resulting Structure/Material | Key Property | Reference |
|---|---|---|---|---|
| Supramolecular Polymers | Dative B-N Bonds | 2D Networks, Gels | Ordered Assembly | researchgate.net |
| Dynamic-Covalent Networks | Boronic Ester Cross-links | Multi-arm Star Polymers | Reconfigurable, Stimuli-responsive | acs.org |
| Self-Healing Materials | Reversible Boronic Ester Bonds | Hydrogels | Self-healing, Stimuli-responsive | rsc.org |
Templated Synthesis of Interlocked Molecules (e.g., Rotaxanes)
Mechanically interlocked molecules, such as rotaxanes and catenanes, represent a significant challenge in synthetic chemistry. The dioxaborolane linkage has emerged as a powerful tool in the templated synthesis of these complex architectures. Covalent templates often provide higher robustness and directionality compared to non-covalent interactions. rsc.orgresearchgate.net
The synthesis of a chemrxiv.orgrotaxane can be templated by the dynamic covalent formation of a boronic ester. rsc.orgchemrxiv.orgresearchgate.net In this approach, a boronic acid, often part of a V-shaped pincer ligand, is condensed with a linear thread molecule containing a vicinal diol. rsc.orgresearchgate.net This reaction brings the two components into close proximity and pre-organizes them for the subsequent ring-closing step, typically achieved via a reaction like ring-closing metathesis. rsc.orgresearchgate.net This final step establishes the mechanical bond, creating the interlocked rotaxane structure. rsc.org
This boronic ester-templated strategy is versatile, enabling the creation of rotaxanes that might be difficult to synthesize using other methods. rsc.orgresearchgate.net Furthermore, as discussed previously, the boronic ester within the newly formed rotaxane can then serve as a reactive site for post-synthetic modifications, allowing for further diversification of the interlocked structure. rsc.orgchemrxiv.orgresearchgate.net
Stereochemical Aspects and Chiral Applications of 2 Butyl 4,5 Diphenyl 1,3,2 Dioxaborolane
Chiral Auxiliary and Ligand Design Principles Utilizing Dioxaborolane Scaffolds
Dioxaborolane scaffolds derived from C2-symmetric diols, such as hydrobenzoin (B188758), are foundational to the design of effective chiral auxiliaries and ligands. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is typically removed. researchgate.net The design principles for these scaffolds revolve around creating a predictable and sterically defined three-dimensional space around a reactive center.
Key design principles include:
C2-Symmetry: Many successful chiral ligands and auxiliaries, including those based on the 4,5-diphenyl-1,3,2-dioxaborolane core, possess a C2 axis of symmetry. This symmetry reduces the number of possible competing transition states, which can lead to higher enantioselectivity in a reaction. nih.gov
Steric Hindrance: The bulky phenyl groups on the dioxaborolane ring create a rigid and well-defined chiral pocket. This steric bulk effectively shields one face of a coordinated substrate or reagent, forcing an incoming reactant to approach from the less hindered face, thereby controlling the stereochemical outcome.
Conformational Rigidity: The five-membered dioxaborolane ring provides a conformationally rigid scaffold. This rigidity ensures that the orientation of the directing groups (the phenyl substituents) is fixed, leading to a more predictable and effective transfer of chirality.
Electronic Effects: While steric effects are often dominant, the electronic nature of the substituents on the diol backbone can also influence the reactivity and selectivity of the boron center.
Recoverability: An essential feature of a practical chiral auxiliary is its ease of attachment to the substrate and subsequent removal without disturbing the newly formed stereocenter, allowing it to be recovered and reused. researchgate.net
A prominent example of these principles in action is the family of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). ethz.chsigmaaldrich.comresearchgate.net These auxiliaries, which also feature a dioxolane core with multiple phenyl groups, are exceptionally versatile in asymmetric synthesis, demonstrating how the combination of rigidity and steric bulk leads to high levels of stereocontrol in a wide range of reactions. ethz.chresearchgate.net
Asymmetric Induction in Catalytic Reactions
Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. Chiral dioxaborolanes are highly effective at inducing asymmetry in various catalytic processes.
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. acgpubs.orgresearchgate.net Chiral 1,3,2-dioxaborolanes can mediate this reaction with high enantioselectivity. acgpubs.orgresearchgate.net In these reactions, the dioxaborolane, often used in catalytic amounts, complexes with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂). This in-situ-formed complex then coordinates to the ketone's carbonyl oxygen.
The chiral environment created by the dioxaborolane's substituents dictates the facial selectivity of hydride delivery to the carbonyl carbon. The steric bulk of the 4,5-diphenyl groups blocks one face of the ketone, forcing the hydride to attack from the opposite face, resulting in the preferential formation of one enantiomer of the alcohol. Spiroborate esters, which can be derived from aminoalcohols and diols, also serve as highly effective catalysts for this transformation, yielding optically active alcohols in excellent yields and enantiomeric excesses (ee). nih.gov
Research has demonstrated the effectiveness of a chiral 1,3,2-dioxaborolane derived from a natural diterpene for the asymmetric reduction of various prochiral ketones, achieving high yields and enantioselectivities. acgpubs.orgresearchgate.net
| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| Acetophenone | 95 | 92 | R |
| 1-Tetralone | 91 | 96 | R |
| Propiophenone | 97 | 89 | R |
| 2-Chloroacetophenone | 93 | 94 | R |
| 1-Indanone | 85 | 62 | R |
Asymmetric allylboration is a powerful carbon-carbon bond-forming reaction that provides access to chiral homoallylic alcohols and amines. nih.gov One successful strategy involves the use of a chiral diol catalyst, such as a BINOL derivative, to activate an achiral allylboronate ester (like allyldiisopropoxyborane). nih.gov
The mechanism involves a ligand exchange process where the chiral diol replaces one of the isopropoxy groups on the boron atom, generating a chiral, more reactive allylboron species. This transient chiral reagent then reacts with an aldehyde or ketone. The well-defined chiral pocket of the catalyst directs the allyl group to one of the two enantiotopic faces of the carbonyl group, leading to a highly enantioselective transformation. The chiral diol catalyst is regenerated in the catalytic cycle. This methodology has been shown to be highly effective, affording products in good yields and with high enantiomeric ratios.
The stereoselective synthesis of molecules containing multiple boryl groups is of growing interest due to the versatility of the carbon-boron bond in subsequent transformations. While direct applications involving 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane are specific, the principles of stereocontrol using chiral boronates are broadly applicable.
Recent strategies have focused on the "boron-masking" of readily available polyborylated alkenes. This involves the highly site-selective and stereoselective conversion of one type of boryl group (e.g., a pinacol (B44631) boronate, Bpin) into another with different reactivity (e.g., a trifluoroborate, BF₃⁻ or a MIDA boronate). These transformations can proceed with excellent chemo-, site-, and diastereoselectivity, providing access to a family of multiborylated compounds that contain distinct boron moieties, enabling their selective sequential functionalization.
Diastereoselective Control in Synthetic Sequences Involving Dioxaborolanes
Beyond controlling enantioselectivity, chiral dioxaborolanes are instrumental in exerting diastereoselective control during the formation of molecules with multiple stereocenters. When a chiral substrate already containing one or more stereocenters reacts with a reagent guided by a chiral dioxaborolane, the auxiliary can either enhance the inherent facial bias of the substrate (matched case) or override it to produce the opposite diastereomer (mismatched case).
A powerful example of this is found in the Matteson asymmetric homologation reaction, which utilizes (α-haloalkyl)boronic esters. By using a chiral diol to form a boronic ester, this chemistry allows for the iterative installation of new stereocenters with exceptionally high diastereocontrol. Diastereomeric ratios exceeding 100:1 are common, enabling the construction of complex stereochemical arrays with high fidelity. nih.gov The chiral auxiliary dictates the trajectory of the incoming nucleophile, leading to the predictable formation of one specific diastereomer. This level of control is crucial in the synthesis of complex molecules like natural products and pharmaceuticals. nih.gov
Influence of 4,5-Diphenyl Substituents on Chirality and Reactivity in 1,3,2-Dioxaborolanes
The 4,5-diphenyl substituents are the primary source of chirality and the main drivers of stereochemical control in reactions involving the this compound scaffold. Their influence is multifaceted:
Creation of a Chiral Environment: The two phenyl groups, originating from the C2-symmetric (1R,2R)- or (1S,2S)-hydrobenzoin backbone, are locked in a trans configuration on the dioxaborolane ring. This arrangement creates a rigid, propeller-like chiral environment around the boron atom.
Steric Shielding and Facial Discrimination: The phenyl groups are sterically demanding. They effectively block one face of the dioxaborolane ring. When the boron atom coordinates to a prochiral substrate (like a ketone or aldehyde), these phenyl groups extend over one of the substrate's enantiotopic faces. This steric blockade forces an approaching reagent (e.g., a nucleophile or hydride) to attack from the open, less-hindered face, resulting in high enantioselectivity.
Enhanced Reactivity through Lewis Acidity: The electron-withdrawing nature of the phenyl groups can increase the Lewis acidity of the boron atom compared to alkyl-substituted analogues. This enhanced acidity can lead to stronger coordination with the substrate (e.g., a carbonyl oxygen), potentially accelerating the reaction rate and leading to more organized transition states, which in turn favors higher selectivity.
Rigidity and Predictability: The dioxaborolane ring itself is conformationally constrained. The presence of the bulky phenyl groups further restricts conformational flexibility, ensuring that the chiral environment is well-defined and static. This rigidity is key to achieving high levels of stereoselectivity, as it leads to more predictable and energetically well-differentiated transition states for the formation of the major and minor stereoisomers.
The design principles are well-exemplified by TADDOLs, which are derived from tartaric acid and feature four phenyl groups. The remarkable success of TADDOL-based catalysts in a vast number of asymmetric transformations underscores the effectiveness of using bulky aryl groups on a dioxolane scaffold to create a deep, shielded chiral pocket that enforces high stereoselectivity. ethz.chsigmaaldrich.comresearchgate.net
Computational and Theoretical Studies on 2 Butyl 4,5 Diphenyl 1,3,2 Dioxaborolane Systems
Quantum Mechanical Calculations for Structure and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the geometric and electronic structure of molecules like 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane. These methods allow for the optimization of molecular geometries and the calculation of various properties that govern reactivity.
For dioxaborolane systems, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. This information is critical for understanding the steric and electronic environment around the boron center. The reactivity of boronic esters is highly dependent on the Lewis acidity of the boron atom, which is influenced by its substituents. In this compound, the butyl group and the phenyl groups on the dioxaborolane ring modulate the electronic properties of the boron atom.
Computational studies have shown that the nature of the diol backbone and the substituent on the boron atom significantly impact the stability and reactivity of the boronate ester. For instance, electron-withdrawing groups on the diol moiety can increase the Lewis acidity of the boron, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its acidity.
Illustrative Data on Calculated Properties of Dioxaborolane Systems:
| Property | Phenylboronic Acid | Pinacol (B44631) Boronate Ester | Catechol Boronate Ester |
| B-O Bond Length (Å) | 1.37 | 1.36 | 1.38 |
| O-B-O Angle (°) | 119.5 | 112.0 | 110.0 |
| Calculated pKa | 8.8 | ~6 | ~5 |
Note: This table provides representative data for related boronic acid and ester systems to illustrate the type of information obtained from quantum mechanical calculations. The values for this compound would require specific calculations.
Molecular Modeling of Transition States and Reaction Intermediates
Understanding the mechanism of reactions involving this compound necessitates the characterization of transition states and reaction intermediates. Molecular modeling techniques, particularly those based on quantum mechanics, are invaluable for mapping out the potential energy surface of a reaction.
For reactions such as the Suzuki-Miyaura cross-coupling, where boronic esters are key reagents, computational studies can elucidate the energetics of the transmetalation step. These calculations can identify the structure of the transition state and determine the activation energy, which is crucial for predicting reaction rates. The modeling can account for the role of the solvent and the nature of the ligands on the metal catalyst.
The formation of boronate esters from boronic acids and diols has also been a subject of computational investigation. researchgate.net These studies reveal the stepwise mechanism involving the formation of a monoester intermediate followed by a unimolecular elimination to form the cyclic dioxaborolane. researchgate.net The presence of different substituents, such as the butyl and phenyl groups in this compound, will influence the energy barriers of these steps.
Prediction and Rationalization of Stereochemical Outcomes
Many chemical reactions are stereoselective, and computational methods can be employed to predict and rationalize the observed stereochemical outcomes. Chiral drugs, for instance, often exhibit different biological activities depending on their stereochemistry. nih.gov For reactions involving chiral dioxaborolanes or reactions where a stereocenter is formed, computational modeling can help in understanding the factors that control the stereoselectivity.
By calculating the energies of the diastereomeric transition states leading to different stereoisomers, one can predict which product will be favored. These energy differences, even if small, can lead to high levels of stereoselectivity. For this compound derived from a chiral diol, computational studies could predict how this chirality is transferred during a reaction.
Factors Influencing Stereochemical Outcomes in Boronate Ester Reactions:
| Factor | Description | Computational Approach |
| Steric Hindrance | Non-bonding interactions that disfavor certain geometric arrangements. | Calculation of transition state energies for different stereochemical pathways. |
| Electronic Effects | Stabilization or destabilization of transition states through electronic interactions. | Analysis of molecular orbitals and charge distribution in the transition state. |
| Chiral Catalysts/Reagents | The inherent chirality of a catalyst or reagent directing the stereochemical course of the reaction. | Modeling the interaction of the substrate with the chiral entity to identify the lowest energy pathway. |
Analysis of Electronic Effects and Relative Stability of Dioxaborolane Species
The electronic nature of the substituents on the dioxaborolane ring and the boron atom plays a critical role in determining the stability and reactivity of the molecule. The phenyl groups in this compound are electron-withdrawing, which influences the Lewis acidity of the boron center.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of the electronic effects. This allows for a detailed understanding of how charge is distributed within the molecule and how this distribution changes during a reaction. The stability of different boronate esters can be compared by calculating their relative energies. For example, the formation of five-membered dioxaborolane rings is generally favored over six-membered rings, a preference that can be rationalized through computational studies of ring strain.
The conversion of a trigonal planar boronic acid to a tetrahedral boronate anion upon coordination with a Lewis base is a key aspect of its chemistry. researchgate.net Computational studies can model this change in hybridization and geometry, providing insights into the relative stability of the neutral and anionic forms. researchgate.netaablocks.com This is particularly relevant for understanding the pH-dependent behavior of boronic acids and their esters in aqueous solutions. aablocks.com
Advanced Reactivity and Catalyst Design with Dioxaborolane Frameworks
Development of Novel Catalytic Systems Utilizing Dioxaborolane Ligands (e.g., Cu, Pd, Pt, Ni, Ir)
General applications of related dioxaborolane compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane), are well-documented in palladium-catalyzed C-H borylation reactions and copper-catalyzed couplings with aryl iodides. These reactions, however, utilize the dioxaborolane as a reagent for borylation rather than as a directing or modifying ligand within the catalyst structure itself.
Ligand Effects on Reactivity, Chemo-, Regio-, and Stereoselectivity
The steric and electronic properties of ligands play a crucial role in determining the outcome of a catalytic reaction, influencing its reactivity, as well as its chemo-, regio-, and stereoselectivity. The diphenyl substitution on the dioxaborolane ring of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane would be expected to impart specific steric bulk and electronic characteristics.
However, without dedicated studies on catalytic systems employing this specific molecule as a ligand, any discussion of its effects on reaction selectivity would be purely speculative. The scientific literature does not currently contain detailed research findings or data tables that would allow for an analysis of the ligand effects of This compound .
Multicomponent Reactions and Tandem Processes Involving Dioxaborolanes
Multicomponent reactions and tandem (or cascade) processes are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation. Arylboronic esters, a class to which This compound belongs, are known to participate in such reactions, often as a key building block that is incorporated into the final product.
Despite the broad interest in these efficient synthetic methodologies, there is no specific information available in the scientific literature detailing the involvement of This compound in multicomponent or tandem reactions. Research in this area has largely focused on other boronic acid derivatives.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Research Challenges
There are no specific academic contributions documented for 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane. The field of dioxaborolane chemistry, however, is rich with academic achievements. Dioxaborolanes, particularly those derived from pinacol (B44631) (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are crucial intermediates in organic synthesis, most famously in the Suzuki-Miyaura cross-coupling reaction. Research has extensively covered their synthesis, stability, and broad reactivity.
Key Contributions in the Broader Field:
Development of Borylation Reactions: The direct C-H borylation of aromatic and aliphatic compounds to form dioxaborolane esters is a major contribution, offering efficient ways to create carbon-boron bonds.
Application in Cross-Coupling: The utility of boronic esters in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic chemistry, enabling the construction of complex molecules.
Stereoselective Synthesis: Significant progress has been made in the asymmetric synthesis and application of chiral dioxaborolanes.
Inferred Research Challenges for this compound: The primary research challenge is the complete lack of foundational data. Key questions that remain unanswered include:
Synthesis and Stability: What are the most efficient and scalable methods for its synthesis? How does the combination of a butyl group at the 2-position and phenyl groups at the 4 and 5-positions affect its stability compared to more common dioxaborolanes like pinacol derivatives? The starting diol for this compound, hydrobenzoin (B188758), is chiral, which adds a layer of stereochemical complexity that is unexplored.
Reactivity Profile: How does it behave in hallmark reactions like Suzuki-Miyaura coupling? Does the butyl group influence its transmetalation efficiency or steric hindrance around the boron atom?
Unique Properties: Do the diphenyl groups on the dioxaborolane ring impart any unique photophysical, electronic, or catalytic properties that are not observed in simpler alkyl-substituted analogs?
Emerging Trends in Boron Chemistry and Dioxaborolane Research
The field of boron chemistry is continuously evolving. While traditional applications remain vital, several emerging trends could provide a framework for future studies on this compound.
Photoredox Catalysis: A significant trend is the use of light-mediated reactions to generate boryl radicals from dioxaborolane reagents. This has opened up new pathways for borylation under mild conditions. Investigating the photochemical behavior of this compound, particularly given its aromatic diphenyl groups which may interact with light, would be a timely endeavor.
Boron in Materials Science: Boron-containing compounds are increasingly used in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The rigid, aromatic structure of the 4,5-diphenyl-1,3,2-dioxaborolane core could be a valuable building block for new materials.
Late-Stage Functionalization: The ability to install a boronic ester into a complex molecule at a late stage of a synthesis is highly desirable in medicinal chemistry. Developing methods that could utilize this compound for this purpose would be a significant advancement.
Sustainable Chemistry: There is a growing focus on using earth-abundant catalysts (like iron or copper) for borylation reactions, moving away from precious metals like palladium and iridium.
| Emerging Trend | Potential Relevance to this compound |
| Photoredox Catalysis | The diphenyl groups may confer unique photochemical properties for radical borylation reactions. |
| Materials Science | The rigid, aromatic backbone could be incorporated into novel organic electronic materials. |
| Medicinal Chemistry | Could serve as a novel reagent for late-stage functionalization of drug candidates. |
| Sustainable Catalysis | Its reactivity with earth-abundant metal catalysts is an open area for investigation. |
Potential Avenues for Advanced Synthetic Methodologies Utilizing this compound
Without established reactivity, this section remains speculative. However, based on the structure, several potential avenues for advanced synthetic methodologies can be proposed.
Asymmetric Synthesis: The 4,5-diphenyl-1,3,2-dioxaborolane moiety is derived from hydrobenzoin, which exists as chiral (R,R) and (S,S) enantiomers, as well as an achiral meso form. Using enantiopure hydrobenzoin to synthesize chiral versions of this reagent could open doors to new asymmetric transformations. For example, it could be explored as a chiral ligand or as a reagent for diastereoselective reactions where the chiral backbone influences stereochemical outcomes.
Tandem Reactions: A potential synthetic application could involve a reaction that first utilizes the butylboron group (e.g., in a cross-coupling) and is then followed by a reaction involving the diphenyl-diol backbone, perhaps a ring-opening or a transformation that leverages the phenyl groups.
Frustrated Lewis Pair (FLP) Chemistry: The steric bulk of the diphenyl groups might allow this molecule to act as a sterically encumbered Lewis acid in FLP chemistry for small molecule activation (e.g., H₂, CO₂).
Future Theoretical and Mechanistic Investigations of Dioxaborolane Reactivity
Computational chemistry would be an invaluable starting point to bridge the knowledge gap for this compound.
Structural and Electronic Properties: Density Functional Theory (DFT) calculations could predict the geometry, stability, and electronic properties (e.g., Lewis acidity) of this compound. This would allow for comparisons with well-studied analogs like pinacol boronic esters and provide initial hypotheses about its reactivity.
Reaction Mechanisms: Theoretical modeling could be used to investigate the transition states and energy profiles for key reactions, such as transmetalation to palladium in a Suzuki-Miyaura cycle. This could reveal whether the diphenyl backbone offers any kinetic or thermodynamic advantages or disadvantages compared to the tetramethyl backbone of pinacol.
Chiroptical Properties: For the chiral (R,R) and (S,S) versions of the molecule, computational methods could predict their chiroptical properties, such as circular dichroism spectra, which would be crucial for experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
